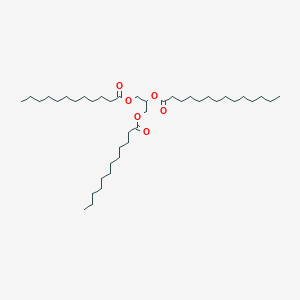
1,3-Didodecanoyl-2-tetradecanoyl-glycerol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Tetradecanoyloxy)propane-1,3-diyl didodecanoate is a complex organic compound belonging to the class of triacylglycerols It is characterized by the presence of long-chain fatty acid esters, specifically tetradecanoic acid (myristic acid) and dodecanoic acid (lauric acid), attached to a propane-1,3-diyl backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tetradecanoyloxy)propane-1,3-diyl didodecanoate typically involves esterification reactions. One common method is the reaction of propane-1,3-diol with tetradecanoic acid and dodecanoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bonds.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The process involves the continuous feeding of propane-1,3-diol, tetradecanoic acid, and dodecanoic acid into the reactor, along with the catalyst. The reaction mixture is maintained at an elevated temperature to ensure complete esterification. The product is then purified through distillation or chromatography to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
2-(Tetradecanoyloxy)propane-1,3-diyl didodecanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of propane-1,3-diol, tetradecanoic acid, and dodecanoic acid.
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester groups into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, heat.
Oxidation: Potassium permanganate, chromic acid, acidic medium.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Major Products Formed
Hydrolysis: Propane-1,3-diol, tetradecanoic acid, dodecanoic acid.
Oxidation: Carboxylic acids derived from the fatty acid esters.
Reduction: Alcohols derived from the ester groups.
科学研究应用
2-(Tetradecanoyloxy)propane-1,3-diyl didodecanoate has several scientific research applications:
Chemistry: It is used as a model compound to study esterification and hydrolysis reactions. Its unique structure makes it suitable for investigating the behavior of long-chain fatty acid esters.
Biology: The compound is studied for its potential role in biological membranes and lipid metabolism. It can be used to explore the interactions between lipids and proteins in cell membranes.
Medicine: Research is ongoing to investigate its potential as a drug delivery vehicle. The compound’s ability to form stable emulsions makes it a candidate for encapsulating hydrophobic drugs.
Industry: It is used in the formulation of cosmetics and personal care products due to its emollient properties. Additionally, it is explored for its potential use in biodegradable lubricants and surfactants.
作用机制
The mechanism of action of 2-(Tetradecanoyloxy)propane-1,3-diyl didodecanoate involves its interaction with biological membranes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its long-chain fatty acid esters can interact with membrane proteins, potentially modulating their activity. Additionally, the compound’s ester bonds can be hydrolyzed by lipases, releasing free fatty acids that can participate in metabolic pathways.
相似化合物的比较
Similar Compounds
2-(Decanoyloxy)propane-1,3-diyl dioctanoate: Similar structure but with shorter fatty acid chains (decanoic acid and octanoic acid).
3-(Tetradecanoyloxy)propane-1,2-diyl diacetate: Similar structure but with acetate groups instead of dodecanoic acid.
Propane-1,2,3-triyl tridodecanoate: Similar structure but with three dodecanoic acid esters.
Uniqueness
2-(Tetradecanoyloxy)propane-1,3-diyl didodecanoate is unique due to its combination of tetradecanoic acid and dodecanoic acid esters. This specific arrangement provides distinct physicochemical properties, such as melting point and solubility, which can be tailored for specific applications in research and industry.
属性
分子式 |
C41H78O6 |
|---|---|
分子量 |
667.1 g/mol |
IUPAC 名称 |
1,3-di(dodecanoyloxy)propan-2-yl tetradecanoate |
InChI |
InChI=1S/C41H78O6/c1-4-7-10-13-16-19-20-23-26-29-32-35-41(44)47-38(36-45-39(42)33-30-27-24-21-17-14-11-8-5-2)37-46-40(43)34-31-28-25-22-18-15-12-9-6-3/h38H,4-37H2,1-3H3 |
InChI 键 |
BCDYJLJKDFUANG-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCC)COC(=O)CCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


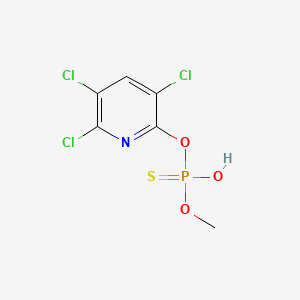
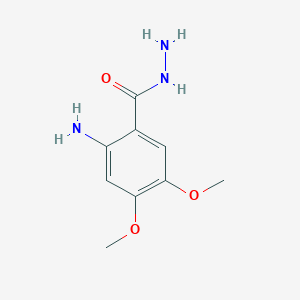
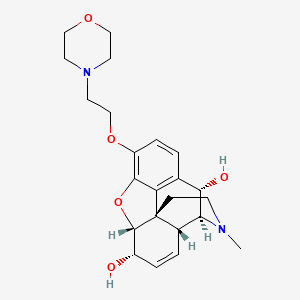
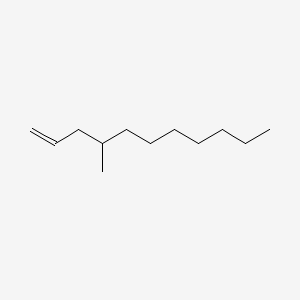

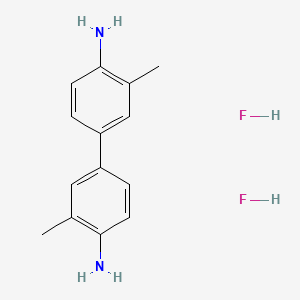
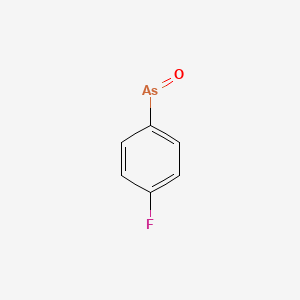

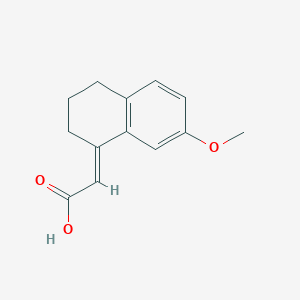
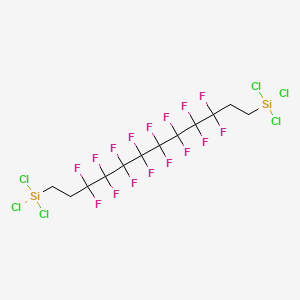
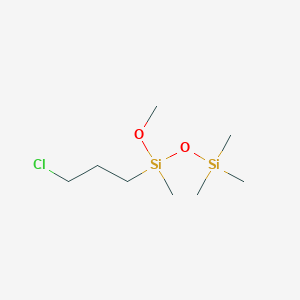

![(4R,4aS,7R,7aR,12bS)-3-(cyclobutylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol;hydrochloride](/img/structure/B13417169.png)

